molecular formula C19H14N4O3 B4930210 2-Hydroxy-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-4-carbohydrazide

2-Hydroxy-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-4-carbohydrazide

Cat. No.: B4930210
M. Wt: 346.3 g/mol
InChI Key: FNPDWKKHHSQKCA-UHFFFAOYSA-N
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Description

2-Hydroxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-4-carbohydrazide is a complex organic compound that features both quinoline and indole moieties. These structures are known for their significant biological and pharmacological activities, making this compound a subject of interest in various scientific fields.

Properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)imino-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c1-23-15-9-5-3-7-12(15)17(19(23)26)21-22-18(25)13-10-16(24)20-14-8-4-2-6-11(13)14/h2-10,26H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPDWKKHHSQKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-4-carbohydrazide typically involves the condensation of quinoline-4-carbohydrazide with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound in larger quantities. This method also ensures better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various quinoline and indole derivatives, which can have different biological activities and applications .

Scientific Research Applications

2-Hydroxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Hydroxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and indole derivatives, such as:

Uniqueness

This dual structure allows for interactions with multiple biological targets, making it a versatile compound for research and development .

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